molecular formula C14H20 B12805849 1-t-Butyltetralin CAS No. 73090-68-3

1-t-Butyltetralin

Cat. No.: B12805849
CAS No.: 73090-68-3
M. Wt: 188.31 g/mol
InChI Key: ZTZYMPJTCAZBIN-UHFFFAOYSA-N
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Description

1-t-Butyltetralin (CAS: 42044-20-2) is a bicyclic organic compound consisting of a tetralin (a fused bicyclic system of benzene and cyclohexane) with a tert-butyl (-C(CH₃)₃) substituent at the 1-position. Its molecular formula is C₁₄H₂₀, with a molecular weight of 303.32 g/mol . The tert-butyl group is a bulky, electron-donating substituent that significantly influences the compound’s physical and chemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

73090-68-3

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-tert-butyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C14H20/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9,13H,6,8,10H2,1-3H3

InChI Key

ZTZYMPJTCAZBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-t-Butyltetralin can be synthesized through the alkylation of tetralin with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-t-Butyltetralin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-t-Butyltetralin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the tetralin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as bromine or sulfuric acid are used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of 1-t-Butyltetralone or 1-t-Butyltetralol.

    Reduction: Formation of more saturated hydrocarbons like 1-t-Butyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various substituted tetralin derivatives.

Scientific Research Applications

1-t-Butyltetralin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-t-Butyltetralin involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl group is a common substituent in synthetic chemistry, often used to enhance steric bulk or modify electronic properties. Below is a detailed comparison of 1-t-Butyltetralin with structurally related compounds, focusing on molecular features, applications, and substituent effects.

Table 1: Key Properties of 1-t-Butyltetralin and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
1-t-Butyltetralin 42044-20-2 C₁₄H₂₀ 303.32 tert-Butyl at 1-position of tetralin Intermediate in organic synthesis
1-(tert-Butoxycarbonyl)indole-2-boronic acid 2377607-06-0 C₁₃H₁₈BNO₄ 275.10 tert-Butoxycarbonyl (Boc) and boronic acid groups Suzuki coupling reactions
tert-Butyl 3-methyl-2-(indole)carboxylate Not specified C₁₅H₁₉NO₂ 245.32 Boc-protected indole core Pharmaceutical intermediates
1-(tert-Butyl)azetidine-1,2-dicarboxylate 2137507-32-3 C₁₀H₁₇NO₄ 245.25 Azetidine ring with tert-butyl ester Building block for medicinal chemistry

Key Observations :

In contrast, compounds like 1-(tert-Butoxycarbonyl)indole-2-boronic acid combine steric bulk (Boc group) with reactive boronic acid functionality, enabling cross-coupling reactions . The Boc-protected indole derivative () shares similarities in tert-butyl substitution but differs in aromatic system (indole vs. tetralin), affecting electronic properties and hydrogen-bonding capacity.

Applications: 1-t-Butyltetralin is likely employed as a synthetic intermediate for fragrances, polymers, or pharmaceuticals due to its hydrocarbon backbone and stability. This contrasts with boronic acid-containing analogs, which are specialized for catalytic reactions (e.g., Suzuki-Miyaura coupling) .

Regulatory Considerations :

  • Per , tert-butyl derivatives used in pharmaceuticals must demonstrate bioequivalence if modified as salts, esters, or isomers. For example, a Boc-protected indole () may require additional safety profiling compared to 1-t-Butyltetralin due to its nitrogen-containing heterocycle .

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